N-(propylcarbamothioyl)benzamide
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Overview
Description
N-(propylcarbamothioyl)benzamide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group attached to a propylcarbamothioyl moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propylcarbamothioyl)benzamide typically involves the reaction of benzoyl chloride with propylthiourea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(propylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-(propylcarbamothioyl)benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been used in studies related to protein-ligand interactions.
Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials, including nanocatalysts and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(propylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may induce apoptosis through the activation of caspases and the inhibition of NF-kB signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(ethylcarbamothioyl)benzamide
- N-(methylcarbamothioyl)benzamide
- N-(butylcarbamothioyl)benzamide
Uniqueness
N-(propylcarbamothioyl)benzamide stands out due to its specific propyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
N-(propylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWZINEOWULII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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